molecular formula C9H8FN B1321489 7-Fluoro-5-methyl-1H-indole CAS No. 442910-91-0

7-Fluoro-5-methyl-1H-indole

Cat. No. B1321489
M. Wt: 149.16 g/mol
InChI Key: AORDVAXRGDICNT-UHFFFAOYSA-N
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Description

The compound "7-Fluoro-5-methyl-1H-indole" is not directly discussed in the provided papers, but related compounds within the indole family are explored. Indoles are a significant class of heterocyclic aromatic organic compounds, which have a wide range of applications in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The papers provided discuss various indole derivatives and their properties, synthesis, and potential applications, particularly in the context of fluorescence properties, antiviral activity, catalytic activity in synthesis, and as intermediates in drug development.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the provided papers. For instance, paper describes the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles as a catalyst. The process involves the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with various aromatic aldehydes. This synthesis route highlights the versatility of indole derivatives and the use of novel catalysts to improve reaction efficiency. Similarly, paper outlines a robust synthesis method for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors. The method avoids hazardous species and regioisomeric byproducts, demonstrating the importance of safe and selective synthesis routes for indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity and photophysical properties. Paper investigates the photophysical properties of 7-(pyridyl)indoles and how intramolecular hydrogen bonding affects their fluorescence. The study reveals that the solvent environment and the presence of rotameric forms can significantly influence the fluorescence quenching of these molecules. This suggests that the molecular structure, including substituents and their positions, plays a vital role in the behavior of indole derivatives.

Chemical Reactions Analysis

Chemical reactions involving indole derivatives are diverse and can lead to a variety of biological activities. Paper discusses the antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones against various viruses. The study indicates that the substitution pattern on the indole ring can affect the compound's efficacy against different viral strains. This underscores the importance of chemical modifications in tuning the reactivity and biological interactions of indole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of their substituents. The papers do not provide explicit data on the physical properties of "7-Fluoro-5-methyl-1H-indole," but they do suggest that properties such as fluorescence can be modulated by structural changes in the indole core . The solubility, stability, and reactivity of these compounds are essential for their practical applications in medicinal chemistry and materials science.

Scientific Research Applications

  • Antiviral and Anti-inflammatory Activities : Indole-based derivatives, including those related to 7-Fluoro-5-methyl-1H-indole, have demonstrated significant antiviral activities. For instance, certain indole-based spirothiazolidinones were effective against viruses like yellow fever and Punta Toro virus. Additionally, indole-based chalcone derivatives have been identified as COX-1 and COX-2 inhibitors, showing potential in anti-inflammatory and analgesic activities. Furthermore, compounds such as bis(indolyl)methane, derived from indole and substituted aldehydes, exhibited anti-inflammatory properties, and certain chalcones of indole demonstrated effectiveness against carrageenan-induced edema in albino rats. Moreover, indole-containing isoxazole derivatives have been identified as sPLA_2 inhibitory agents. These findings underscore the versatility of indole derivatives in medical research, particularly in the fields of virology and inflammation management​​.

  • Fluorescent Probe for In Vivo Imaging : 7-Fluoro-5-methyl-1H-indole is being studied for its potential as a fluorescent probe. This application is particularly significant in the field of bioimaging, where fluorescent probes are used to visualize and track biological processes in living organisms.

  • Chiral Auxiliary in Asymmetric Synthesis : The compound is also being evaluated for its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are important in creating specific enantiomers of a compound, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

  • Materials Science Applications : There is ongoing exploration into the use of 7-Fluoro-5-methyl-1H-indole in materials science. This includes the synthesis of new organic materials with specific properties, highlighting the compound's potential in the development of advanced materials.

  • Drug Discovery and Agrochemistry : The compound's unique physical and chemical properties make it a valuable intermediate for the synthesis of new drugs and therapeutic agents, as well as in the field of agrochemistry. Its versatility is evident in its potential applications across various research and industry sectors​​.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

7-fluoro-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDVAXRGDICNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619232
Record name 7-Fluoro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-methyl-1H-indole

CAS RN

442910-91-0
Record name 7-Fluoro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-5-methyl-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 7-fluoro-5-methylisatin (1.68 g, 9.43 mmol) in dry THF (50 mL) was added slowly to an ice cold, stirred suspension of LiAlH4 (1.18 g, 31 mmol) in dry THF (50 mL), refluxed for 2 h, cooled to room temperature then treated sequentially with H2O (1.2 mL), 15% NaOH (1.2 mL) and H2O (3 mL). The solution was filtered through a pad of Celite, washing the filter cake thoroughly with TFH, the deep blue filtrate was concentrated in vacuo and purified by chromatography [SiO2; iso-Hexane:EtOAc (9:1)] to give the title compound (480 mg, 41%) as a pale blue oil; NMR δH (CDCl3) 8.19 (1H, br s), 7.21–7.16 (2H, m), 6.74 (1H, d, J 12.0 Hz), 6.51–6.46 (1H, m) and 2.42 (3H, s).
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitrotoluene (3.1 g) in tetra hydrofuran (160 mL) was added vinyl magnesium bromide (1.0 mol/L tetra hydrofuran solution, 60.0 mL) at −40° C., and the mixture was stirred at the same temperature for 1 hour. To the mixture was added a saturated aqueous ammonium chloride solution, and the resulting mixture was stirred at room temperature for 1 hour. The mixture was extracted with diethyl ether. The extract was washed with a saturated aqueous ammonium chloride solution, water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on amino-propylated silica gel (eluent: n-hexane/ethyl acetate=19/1-4/1) to give 7-fluoro-5-methyl-1H-indole (0.96 g). The title compound was prepared in a similar manner to that described in Reference Example 1 using this material instead of 4-methyl-1H-indole.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DC McGowan, W Balemans, W Embrechts… - Journal of medicinal …, 2019 - ACS Publications
… NaH (60% dispersion in mineral oil) (0.87 g, 21.72 mmol) was added portionwise to a solution of 7-fluoro-5-methyl-1H-indole (2.7 g, 18.1 mmol) in DMF (30 mL) at 0 C purged with N 2 …
Number of citations: 22 pubs.acs.org
JYL Chung, D Steinhuebel, SW Krska… - … Process Research & …, 2012 - ACS Publications
Development of a practical asymmetric synthesis of a glucagon receptor antagonist drug candidate for the treatment of type 2 diabetes is described. The antagonist consists of a 1,1,2,2-…
Number of citations: 39 pubs.acs.org

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